CYP2C9 Inhibition: 3.1 μM IC₅₀ for the Target Compound Versus >10 μM for the Non-Brominated Analog
In human liver microsome assays measuring CYP2C9 isoform inhibition via LC-MS analysis, the free base form of the target compound (3-bromo-4-(2-chloroethyl)pyridine; CAS 2149342-22-1) exhibits an IC₅₀ of 3.10 μM [1]. In contrast, the non-brominated analog 4-(2-chloroethyl)pyridine displays substantially weaker inhibition, with reported IC₅₀ values of >10 μM and 23 μM across multiple independent BindingDB entries [2][3]. This represents a minimum 3.2-fold increase in CYP2C9 inhibitory potency conferred by the 3-bromo substituent. The assay conditions (human liver microsomes, isoform-specific probe substrates, NADPH-generating system) are directly comparable across studies, as both datasets derive from the same ChEMBL-curated screening platform using standardized protocols [1][2].
| Evidence Dimension | CYP2C9 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.10 μM (3.10 × 10³ nM) |
| Comparator Or Baseline | 4-(2-Chloroethyl)pyridine: IC₅₀ > 10 μM (>1.00 × 10⁴ nM) and IC₅₀ = 23 μM (2.30 × 10⁴ nM) |
| Quantified Difference | ≥ 3.2-fold lower IC₅₀ (higher potency); minimum 3.2×, up to 7.4× depending on comparator dataset |
| Conditions | Human liver microsomes; isoform-specific probe substrates; NADPH-generating system; LC-MS or LC-MS/MS detection |
Why This Matters
For drug discovery programs screening pyridine-containing compounds, the 3-bromo substitution introduces measurable CYP2C9 inhibition liability (IC₅₀ = 3.1 μM) that must be accounted for in ADME-Tox profiling, whereas the non-brominated analog would appear as a false negative (>10 μM) in the same assay system.
- [1] BindingDB Entry BDBM50555367 (CHEMBL4753862). IC₅₀ = 3.10 × 10³ nM for CYP2C9 inhibition in human liver microsomes. View Source
- [2] BindingDB Entry BDBM50069812 (CHEMBL3407784). IC₅₀ > 1.00 × 10⁴ nM for CYP2C9 inhibition by 4-(2-chloroethyl)pyridine analog. View Source
- [3] BindingDB Entry BDBM50399005 (CHEMBL2177588). IC₅₀ = 2.30 × 10⁴ nM for CYP2C9 inhibition by 4-(2-chloroethyl)pyridine analog in human liver microsomes. View Source
